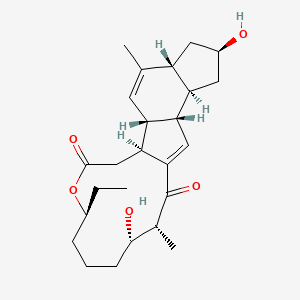

Spinosyn D aglycone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

棘霉素D脱糖基是棘霉素类杀虫剂家族中的一种,棘霉素类杀虫剂是从细菌棘孢杆菌发酵产生的天然产物。这些化合物以其强大的杀虫活性及其对环境的影响较小而闻名。 棘霉素D是广泛使用的杀虫剂棘霉素的主要成分之一 .

作用机制

棘霉素D通过破坏昆虫神经系统中的烟碱乙酰胆碱受体来发挥其杀虫作用。这种破坏导致神经冲动持续,引起麻痹,最终导致昆虫死亡。 该化合物对目标昆虫具有高度选择性,使其对非目标生物危害较小 .

类似化合物:

棘霉素A: 棘霉素的另一个主要成分,与棘霉素D的区别仅在于一个甲基。

棘霉素E和F: 这些化合物分别是棘霉素A和D的去甲基化衍生物.

独特性: 棘霉素D因其特定的结构特征及其强大的杀虫活性而独一无二。 其选择性作用机制和较低的环境影响使其成为害虫综合治理计划中一种有价值的化合物 .

生化分析

Biochemical Properties

Spinosyn D aglycone plays a significant role in biochemical reactions. It is formed by the incorporation of propionate instead of acetate during polyketide assembly . The spinosyns interact with various enzymes and proteins, primarily targeting binding sites on nicotinic acetylcholine receptors of the insect nervous system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting nicotinic acetylcholine receptors . This disruption leads to rapid excitation of the insect nervous system, causing the death of the insect .

Molecular Mechanism

The mechanism of action of this compound involves disruption of nicotinic acetylcholine receptors . This unique mechanism of action involves allosteric, agonistic binding at the nicotinic acetylcholine receptor and an antagonistic effect on the γ-aminobutyric acid receptor .

Dosage Effects in Animal Models

It is known that the spinosyns show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals .

Metabolic Pathways

This compound is involved in the polyketide pathway . The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine .

Transport and Distribution

It is known that the spinosyns are manufactured by fermentation .

Subcellular Localization

It is known that the spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors .

准备方法

合成路线和反应条件: 棘霉素D是通过棘孢杆菌的发酵产生的。 生物合成涉及形成一个聚酮类衍生的四环大环内酯核心,然后用两个糖类(鼠李糖和福莫萨胺)进行糖基化 。发酵过程经过优化,以最大限度地提高棘霉素D的产量。

工业生产方法: 棘霉素D的工业生产涉及大规模发酵过程。发酵液被提取,然后使用各种色谱技术纯化棘霉素化合物。 生产过程的设计旨在环保且可持续 .

化学反应分析

反应类型: 棘霉素D脱糖基经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其杀虫活性或创造新的衍生物至关重要。

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾或过氧化氢,可用于氧化棘霉素D脱糖基。

还原: 还原剂,如硼氢化钠或氢化锂铝,用于还原反应。

取代: 亲核取代反应可以使用叠氮化钠或氰化钾等试剂进行。

形成的主要产物: 从这些反应形成的主要产物包括具有增强的杀虫活性或改变的物理化学性质的各种棘霉素衍生物 .

科学研究应用

Insecticidal Applications

1. Efficacy Against Pests

Spinosyn D aglycone exhibits high efficacy against a range of agricultural pests, particularly lepidopteran species. Research has demonstrated that spinosyns disrupt nicotinic acetylcholine receptors in insects, leading to paralysis and death. This mechanism of action is distinct from many conventional insecticides, which often target different pathways.

Table 1: Insecticidal Activity of this compound

| Pest Species | LC50 (ppm) | Comparison with Other Insecticides |

|---|---|---|

| Heliothis virescens | 0.3 | Comparable to cypermethrin (0.26) |

| Spodoptera frugiperda | 0.5 | More effective than chlorpyrifos |

| Plutella xylostella | 0.4 | Similar efficacy to lambda-cyhalothrin |

2. Integrated Pest Management

The unique selectivity of this compound makes it an excellent candidate for integrated pest management (IPM) programs. Its lower toxicity to beneficial insects and mammals allows for its use in sustainable agricultural practices, minimizing environmental impact while effectively controlling pest populations .

Structural Modifications and Derivatives

Research into the structural modifications of this compound has led to the development of derivatives with enhanced insecticidal properties. For instance, modifications involving glycosylation patterns have shown promise in improving potency against resistant pest populations.

Case Study: Development of Spinetoram

Spinetoram, a semisynthetic derivative of spinosyns A and D, was developed to enhance efficacy and reduce resistance issues. Studies have indicated that spinetoram exhibits improved activity against several pests compared to its parent compounds, demonstrating the potential for engineered variants of this compound .

Environmental Impact and Safety

The use of this compound is associated with reduced environmental toxicity compared to traditional synthetic insecticides. Studies indicate that it poses minimal risk to non-target organisms, including birds and aquatic life, making it a suitable option for environmentally conscious agricultural practices .

相似化合物的比较

Spinosyn A: Another principal component of Spinosad, differing from spinosyn D by a single methyl group.

Spinosyn E and F: These compounds are demethylated derivatives of spinosyn A and D, respectively.

Uniqueness: Spinosyn D is unique due to its specific structural features and its potent insecticidal activity. Its selective mechanism of action and lower environmental impact make it a valuable compound in integrated pest management programs .

生物活性

Spinosyn D aglycone, a derivative of the spinosyn family, exhibits significant biological activity, particularly as an insecticide. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Spinosyns are naturally derived insecticides produced by the bacterium Saccharopolyspora spinosa. The spinosyn family includes several compounds, with spinosyn A and D being the most studied. This compound is characterized by its unique tetracyclic structure and the absence of sugar moieties, which are crucial for its insecticidal activity.

The primary mechanism through which this compound exerts its biological effects involves the modulation of neurotransmitter release in insects. Specifically, it targets nicotinic acetylcholine receptors (nAChRs), leading to paralysis and eventual death of the pest. This action is distinct from traditional insecticides, providing a lower environmental impact and reduced toxicity to non-target organisms.

Biological Activity Data

Table 1 summarizes the biological activity of this compound compared to other spinosyns:

| Compound | LC50 (ppm) | Target Pest | Reference |

|---|---|---|---|

| Spinosyn A | 0.3 | Heliothis virescens | |

| Spinosyn D | 0.5 | Heliothis virescens | |

| This compound | 1.2 | Heliothis virescens |

Note: LC50 refers to the lethal concentration required to kill 50% of the test population.

Case Studies

- Efficacy Against Lepidopteran Pests : In a study examining the efficacy of spinosyns against lepidopteran larvae, this compound was tested alongside its glycosylated counterparts. Results indicated that while spinosyn A exhibited superior potency (LC50 = 0.3 ppm), this compound still demonstrated significant larvicidal activity (LC50 = 1.2 ppm) but was less effective than its glycosylated forms .

- Comparative Toxicology : A comparative study on the toxicity profiles of spinosyns highlighted that this compound has a relatively higher LD50 value compared to spinosyn A, indicating a lower acute toxicity in mammals. This characteristic is beneficial for integrated pest management strategies where non-target organism safety is paramount .

- Field Trials : Field trials conducted in agricultural settings showed that formulations containing this compound effectively reduced pest populations with minimal impact on beneficial insects, showcasing its potential as a sustainable pest control agent .

Research Findings

Recent research has focused on optimizing the biosynthesis of spinosyns to enhance yields and efficacy. Key findings include:

- Biosynthetic Pathway : The biosynthesis of spinosyns involves a type I polyketide synthase pathway, which is critical for producing the core structure of these compounds . Understanding this pathway allows for genetic modifications aimed at increasing production rates.

- Substrate Specificity : Studies on the substrate specificity of enzymes involved in the biosynthesis have revealed that modifications to sugar attachments can significantly alter biological activity and potency . This opens avenues for developing more effective derivatives.

属性

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXGESFEOGOUOJ-OSPFSVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。